Cas no 1206970-57-1 (5-Bromo-2-chloro-n-propylpyrimidin-4-amine)

5-Bromo-2-chloro-n-propylpyrimidin-4-amine 化学的及び物理的性質
名前と識別子
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- 5-Bromo-2-chloro-n-propylpyrimidin-4-amine
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- インチ: 1S/C7H9BrClN3/c1-2-3-10-6-5(8)4-11-7(9)12-6/h4H,2-3H2,1H3,(H,10,11,12)
- InChIKey: FUFXSKHPUJKULN-UHFFFAOYSA-N
- SMILES: C1(Cl)=NC=C(Br)C(NCCC)=N1
5-Bromo-2-chloro-n-propylpyrimidin-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00837894-1g |
5-BRomo-2-chloro-n-propylpyrimidin-4-amine |
1206970-57-1 | 95% | 1g |
¥5439.0 | 2023-04-05 | |
Apollo Scientific | OR322829-250mg |
5-Bromo-2-chloro-n-propylpyrimidin-4-amine |
1206970-57-1 | 250mg |
£260.00 | 2024-05-25 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596745-1g |
5-Bromo-2-chloro-N-propylpyrimidin-4-amine |
1206970-57-1 | 98% | 1g |
¥6526.00 | 2024-08-09 |
5-Bromo-2-chloro-n-propylpyrimidin-4-amine 関連文献
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Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
5-Bromo-2-chloro-n-propylpyrimidin-4-amineに関する追加情報
Introduction to 5-Bromo-2-chloro-n-propylpyrimidin-4-amine (CAS No: 1206970-57-1)
5-Bromo-2-chloro-n-propylpyrimidin-4-amine (CAS No: 1206970-57-1) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers. This pyrimidine derivative, characterized by the presence of bromine and chlorine substituents, as well as an amine functional group, serves as a versatile intermediate in the synthesis of various biologically active molecules. The compound's molecular structure, featuring a propyl side chain and halogenated pyrimidine core, makes it particularly valuable for medicinal chemistry applications.
The 5-Bromo-2-chloro-n-propylpyrimidin-4-amine molecule has been extensively studied for its potential in drug discovery and development. Pyrimidine derivatives are well-documented for their role in pharmaceuticals, with many analogs exhibiting antimicrobial, antiviral, and anticancer properties. The bromo and chloro substituents on the pyrimidine ring enhance the compound's reactivity, allowing for further functionalization and the creation of more complex drug candidates. This reactivity is leveraged in various synthetic pathways to produce novel molecules with enhanced pharmacological profiles.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting specific biological pathways. 5-Bromo-2-chloro-n-propylpyrimidin-4-amine has emerged as a key building block in this endeavor. Its structural features make it an ideal candidate for designing molecules that interact with enzymes and receptors involved in diseases such as cancer and inflammation. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, further expands its utility in constructing complex scaffolds.
One of the most compelling aspects of 5-Bromo-2-chloro-n-propylpyrimidin-4-amine is its role in the development of targeted therapies. Researchers have utilized this compound to synthesize inhibitors of kinases and other enzymes that are aberrantly expressed in cancer cells. For instance, studies have demonstrated its use in generating novel kinase inhibitors that exhibit high selectivity and potency. These inhibitors have shown promise in preclinical studies, highlighting the potential of 5-Bromo-2-chloro-n-propylpyrimidin-4-amine as a lead compound for further optimization.
The halogenated pyrimidine core of 5-Bromo-2-chloro-n-propylpyrimidin-4-amine also makes it an attractive scaffold for developing photodynamic therapy agents. Photodynamic therapy (PDT) is an emerging treatment modality that involves the use of photosensitizers to generate reactive oxygen species that damage target cells. The bromine and chlorine atoms can be exploited to design photosensitizers with improved absorption properties and tumor-targeting capabilities. This approach has shown promise in treating various types of cancer, including glioblastoma and melanoma.
Another area where 5-Bromo-2-chloro-n-propylpyrimidin-4-amine has made significant contributions is in the development of antiviral agents. The compound's structural motifs are similar to those found in known antiviral drugs, making it a valuable starting point for designing new treatments against viruses such as HIV and hepatitis C. Researchers have employed 5-Bromo-2-chloro-n-propylpyrimidin-4-amine to synthesize nucleoside analogs that inhibit viral replication by competing with natural nucleosides for incorporation into viral DNA.
The synthesis of 5-Bromo-2-chloro-n-propylpyrimidin-4-amine itself is an intricate process that requires careful optimization to ensure high yield and purity. Common synthetic routes involve multi-step organic transformations starting from readily available precursors. The introduction of bromine and chlorine substituents typically involves halogenation reactions, which must be carefully controlled to avoid unwanted side products. Advances in synthetic methodologies have enabled more efficient production processes, making 5-Bromo-2-chloro-n-propylpyrimidin-4-amine more accessible for research applications.
In conclusion, 5-Bromo-2-chloro-n-propylpyrimidin-4-amine (CAS No: 1206970-57-1) is a multifaceted compound with broad applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing biologically active molecules targeting various diseases. The ongoing research into this compound underscores its importance in drug discovery and development, promising future breakthroughs in medicine.
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